1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene
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Overview
Description
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring. This particular compound also contains bromine, chlorine, and nitro functional groups, making it a highly substituted aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. One possible route could be:
Nitration: Nitration of 4-chlorobenzenesulfonyl chloride to introduce nitro groups.
Bromination: Bromination of the nitrated product to introduce the bromine atom.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Use in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example:
Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, inhibiting their activity.
Chemical Reactions: The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(4-chlorobenzene-1-sulfonyl)-2-nitrobenzene
- 1-Bromo-4-(4-nitrobenzene-1-sulfonyl)-2-nitrobenzene
- 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-benzene
Uniqueness
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene is unique due to the specific combination of bromine, chlorine, and nitro groups, which can impart distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
52289-49-3 |
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Molecular Formula |
C12H6BrClN2O6S |
Molecular Weight |
421.61 g/mol |
IUPAC Name |
4-(4-bromo-3-nitrophenyl)sulfonyl-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C12H6BrClN2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H |
InChI Key |
PCVXJVDPKOUSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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